molecular formula C19H17FN2O4S2 B2468802 1-(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone CAS No. 1396874-11-5

1-(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone

Cat. No.: B2468802
CAS No.: 1396874-11-5
M. Wt: 420.47
InChI Key: QPFWMJSWHLKOSF-UHFFFAOYSA-N
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Description

1-(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone is a synthetic compound characterized by a diverse array of functional groups. The presence of the 4-fluorobenzo[d]thiazolyl moiety suggests potential biological activities, while the azetidinyl ring is an unusual yet noteworthy structural feature.

Preparation Methods

The synthesis of this compound can be approached via a multi-step route, starting with the formation of the core azetidine ring. This typically involves a cyclization reaction between appropriate precursors under carefully controlled conditions. Subsequent steps would involve the attachment of the fluorobenzo[d]thiazolyl group and the ethanone moiety. Industrial production may employ more streamlined synthetic routes, utilizing catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

The compound undergoes a variety of chemical reactions:

  • Oxidation

    It may undergo oxidation at the sulfur atom in the methylsulfonyl group, forming sulfoxides or sulfones.

  • Reduction

    Possible reduction reactions may target the carbonyl group or the aromatic rings.

  • Substitution

    The aromatic rings, particularly the fluorobenzo[d]thiazolyl moiety, may participate in electrophilic substitution reactions. Common reagents include oxidizing agents like m-chloroperbenzoic acid and reducing agents such as lithium aluminum hydride. Major products depend on reaction conditions but include sulfoxides, sulfones, and modified aromatic systems.

Scientific Research Applications

The compound has promising applications in various fields:

  • Chemistry

    As a building block for more complex molecules in organic synthesis.

  • Biology

    Investigating its potential as a bioactive molecule, given the presence of biologically relevant moieties.

  • Medicine

    Potentially as a lead compound for drug development, given its structural diversity.

  • Industry

    Use in material science for designing new polymers or compounds with specific physical properties.

Mechanism of Action

While specific mechanisms depend on the biological context, the compound likely interacts with cellular targets through its aromatic and heterocyclic components. These interactions may involve binding to enzyme active sites or receptor proteins, leading to modulation of biological pathways. Fluorobenzo[d]thiazolyl groups are known to interact with various targets, suggesting a potential for broad biological activity.

Comparison with Similar Compounds

Compared to other azetidinyl compounds, 1-(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone is unique due to the combination of its functional groups:

  • Similar Compounds

    Azetidin-2-ones (e.g., beta-lactams), other benzothiazole derivatives (e.g., 2-aminobenzothiazoles).

  • Uniqueness

    The specific substitution pattern and functional group combination confer unique properties, such as potential dual biological activity from the azetidine and benzothiazole rings.

This compound stands out due to its structural complexity and potential for multifaceted applications in scientific research and industry.

Properties

IUPAC Name

1-[3-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-2-(4-methylsulfonylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O4S2/c1-28(24,25)14-7-5-12(6-8-14)9-17(23)22-10-13(11-22)26-19-21-18-15(20)3-2-4-16(18)27-19/h2-8,13H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFWMJSWHLKOSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CC(C2)OC3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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